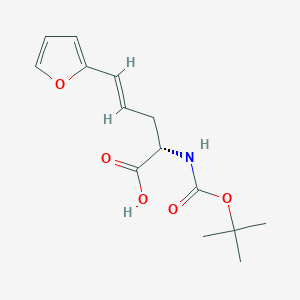
(S)-2-((Tert-butoxycarbonyl)amino)-5-(furan-2-YL)pent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID is a synthetic organic compound that features a furan ring and a pent-4-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and pent-4-enoic acid derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Coupling Reactions: The protected amino group is then coupled with the furan ring under specific conditions, often using coupling reagents like EDCI or DCC.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may yield pentanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID involves its interaction with specific molecular targets. The furan ring and amino acid moiety may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-Amino-5-(furan-2-yl)pent-4-enoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-(thiophen-2-yl)pent-4-enoic acid
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID is unique due to its specific combination of a furan ring and a protected amino acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H19NO5 |
|---|---|
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
(E,2S)-5-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)8-4-6-10-7-5-9-19-10/h4-7,9,11H,8H2,1-3H3,(H,15,18)(H,16,17)/b6-4+/t11-/m0/s1 |
InChI-Schlüssel |
KDOMBUXAFDLXPS-MALLOTDXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CO1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















